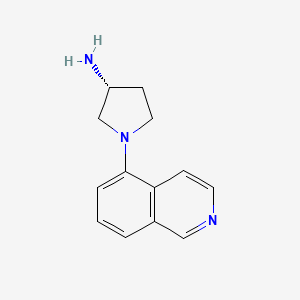
Naphthalen-2-yl ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl ethylcarbamate is an organic compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a naphthalene ring system attached to an ethylcarbamate group. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl ethylcarbamate can be synthesized through a reaction between naphthalen-2-ylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
Naphthalen-2-ylamine+Ethyl chloroformate→Naphthalen-2-yl ethylcarbamate+Hydrogen chloride
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalen-2-yl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form naphthalen-2-ylamine and ethanol.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Substitution: The ethylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Naphthalen-2-ylamine and ethanol.
Oxidation: Naphthoquinones.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: Naphthalen-2-yl ethylcarbamate is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of naphthalen-2-yl ethylcarbamate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl ethylcarbamate can be compared with other naphthalene derivatives and carbamates:
Naphthalen-2-yl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar biological activities but with different potency.
Naphthalen-2-yl isopropylcarbamate: Contains an isopropyl group, leading to different solubility and reactivity properties.
Naphthalen-2-yl phenylcarbamate: The presence of a phenyl group significantly alters its chemical and biological properties, making it more hydrophobic and potentially more potent in certain applications.
This compound stands out due to its balanced properties, making it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
61382-88-5 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
naphthalen-2-yl N-ethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |
Clé InChI |
RYVFWTRZUMJDRI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)
![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)



![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)

